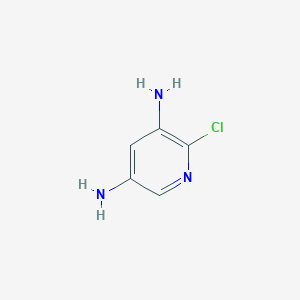

2-Chloropyridine-3,5-diamine

Description

General Context of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a class of pyridine (B92270) rings that bear one or more halogen atoms. cymitquimica.com These compounds are of significant interest in organic synthesis because the halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions. benthambooks.com This reactivity allows for the introduction of a wide array of other functional groups onto the pyridine ring, making halogenated pyridines versatile intermediates in the construction of complex molecules. cymitquimica.combenthambooks.com

The reactivity of a halogenated pyridine is influenced by the nature of the halogen and its position on the ring. For instance, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions often follows the order F > Cl ≈ Br > I. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles. scielo.br

The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov However, various methods have been developed, including direct halogenation under harsh conditions and the use of pyridine-N-oxides to facilitate substitution. nih.govchempanda.com

Halogenated pyridines are fundamental building blocks for a wide range of products, including pharmaceuticals, agrochemicals, and ligands for metal catalysts. cymitquimica.comnih.gov For example, 2-chloropyridine (B119429) is a precursor in the production of the antihistamine chlorpheniramine (B86927) and the fungicide pyrithione. chempanda.comjubilantingrevia.com

Significance of Diaminopyridines in Heterocyclic Chemistry

Diaminopyridines are pyridine derivatives containing two amino groups. The positions of these amino groups on the pyridine ring significantly influence the compound's chemical properties and reactivity. These compounds are of particular importance in heterocyclic chemistry as they serve as precursors for the synthesis of fused heterocyclic systems. For example, 1,2-diaminopyridine derivatives are key starting materials for constructing imidazopyridines, which are found in a variety of medicinally important compounds.

The amino groups in diaminopyridines are nucleophilic and can participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions. solubilityofthings.com This reactivity allows for the construction of diverse molecular architectures. For instance, 2,6-diaminopyridine (B39239) can be used to synthesize bis-heterocyclic compounds, where two heterocyclic rings are attached to the pyridine core. bas.bg

Diaminopyridines and their derivatives have been investigated for a range of biological activities. solubilityofthings.com Their ability to form hydrogen bonds and coordinate with metal ions makes them interesting scaffolds for the design of new therapeutic agents and functional materials. solubilityofthings.com

Overview of Research Trajectories for 2-Chloropyridine-3,5-diamine

Research involving this compound primarily focuses on its utility as a synthetic intermediate. The presence of both a reactive chlorine atom and two nucleophilic amino groups within the same molecule allows for a variety of chemical modifications.

One key research trajectory involves the selective reaction of the chlorine atom. As a halogenated pyridine, the chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a common strategy for building more complex molecular frameworks based on the diaminopyridine scaffold.

Another area of investigation utilizes the reactivity of the amino groups. These groups can undergo reactions such as acylation, alkylation, and condensation with various electrophiles. This allows for the extension of the molecular structure from the amino positions.

Furthermore, the combination of the chloro and amino functionalities opens up possibilities for intramolecular reactions to form fused heterocyclic systems. The strategic manipulation of these groups can lead to the synthesis of novel polycyclic aromatic compounds with potential applications in materials science or medicinal chemistry. For example, similar diaminopyridine derivatives have been used to synthesize precursors for photovoltaic materials and biologically active compounds. mdpi.com The unique electronic properties of the substituted pyridine ring in this compound make it an interesting building block for the development of new functional materials. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABPUPJEZQSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622605 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-81-5 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 2 Chloropyridine 3,5 Diamine

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a common reaction pathway for halopyridines. chemicalbook.com

The chlorine atom can be displaced by a variety of nucleophiles, including amines, as well as oxygen, sulfur, and carbon-based nucleophiles. chemicalbook.comsci-hub.se

Amination reactions involve the displacement of the chlorine atom by an amine nucleophile. This can be achieved through various methods, including uncatalyzed nucleophilic aromatic substitution (SNAr) reactions, sometimes under high temperatures or using microwave assistance. researchgate.net Palladium-catalyzed amination is another effective method for forming C-N bonds. smolecule.com The reaction of 2-chloropyridines with amines is a fundamental method for the synthesis of aminopyridine derivatives. scielo.br

Table 1: Examples of Amination Reactions with 2-Chloropyridine (B119429) Derivatives

| Amine Nucleophile | Reaction Conditions | Product | Reference |

| Secondary Amines | Uncatalyzed SNAr, NMP, flow reactor, up to 300°C | 2-Aminopyridines | researchgate.net |

| Ammonia | High pressure | 2,4-Diaminopyridine (from 4-Amino-2-chloropyridine) | |

| Various Amines | Pd- or Cu-catalyzed | N-Aryl heteroaromatic amines | nih.gov |

This table provides representative examples of amination reactions involving chloropyridine substrates.

The chlorine atom in 2-chloropyridine-3,5-diamine can also be substituted by oxygen, sulfur, and carbon nucleophiles. chemicalbook.com For instance, 2-halopyridines react with sodium phenoxide (an oxygen nucleophile) and sodium thiophenoxide (a sulfur nucleophile) to yield the corresponding substituted pyridines. sci-hub.se These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times. sci-hub.se Carbon nucleophiles, such as phenylacetonitrile, can also displace the chlorine atom. chempanda.com

Table 2: Examples of Nucleophilic Substitution with Various Nucleophiles

| Nucleophile | Reagent | Solvent | Product Type | Reference |

| Oxygen | Benzyl alcohol | NMP | 2-Benzyloxypyridine | sci-hub.se |

| Oxygen | Sodium phenoxide | DMSO/HMPA | 2-Phenoxypyridine | sci-hub.se |

| Sulfur | Sodium thiophenoxide | HMPA/NMP | 2-Phenylthiopyridine | sci-hub.se |

| Carbon | Phenylacetonitrile | Base | 2-Substituted pyridine | chempanda.com |

This table illustrates the versatility of 2-halopyridines in reacting with a range of nucleophiles.

Displacement of Chlorine Atom by Nucleophiles

Amination Reactions

Reactions Involving Amino Groups

The amino groups at the C3 and C5 positions are also reactive sites and can participate in various chemical transformations.

The diamine functionality of this compound allows for condensation reactions with carbonyl compounds. For instance, the reaction of pyridine-2,3-diamines with aldehydes can lead to the formation of imidazo[4,5-b]pyridine derivatives. acs.org These reactions typically involve the formation of an imine intermediate, followed by cyclization. libretexts.orgmdpi.com The reaction of 2,3-diaminopyridine (B105623) with aldehydes can proceed via an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives. mdpi.com

Table 3: Examples of Condensation Reactions

| Carbonyl Compound | Product Type | Key Features | Reference |

| Aldehydes | Imidazo[4,5-b]pyridines | Cyclocondensation, formation of a fused imidazole (B134444) ring | mdpi.com |

| Carboxylic Acids | Imidazo[4,5-b]pyridines | Microwave-assisted, silica (B1680970) gel support | mdpi.com |

| Carbon Disulfide | Imidazole ring formation | Reaction with diamino analog | mdpi.com |

This table highlights the utility of diaminopyridines in constructing fused heterocyclic systems.

Derivatization via Amine Functionality

The presence of two primary amine groups at the 3- and 5-positions of the pyridine ring allows for a variety of derivatization reactions. These reactions are fundamental for introducing new functionalities and building more complex molecular architectures.

One common transformation is the reaction with various electrophiles. For instance, the amino groups can be acylated or can react with other reagents to form a range of derivatives. These reactions are often utilized in the synthesis of precursors for more complex heterocyclic systems.

Cyclization Reactions

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The vicinal arrangement of the amino groups, or their potential to be transformed into such an arrangement, is key to these transformations. For instance, related diaminopyridines can react with carboxylic acids or their derivatives to form imidazopyridines. mdpi.com One-step air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes has been shown to yield 1H-imidazo[4,5-b]pyridine derivatives. mdpi.com

Nitration of some pyridine-3,4-diamine derivatives has been observed to be accompanied by cyclization, leading to the formation of 1-substituted 4-nitro-1H- researchgate.netresearchgate.netsmolecule.comtriazolo[4,5-c]pyridine 2-oxides. researchgate.net Specifically, 2-chloropyridine-3,4-diamine (B183972) and its derivatives yield 4-chloro-1H- researchgate.netresearchgate.netsmolecule.comtriazolo[4,5-c]pyridine 2-oxide derivatives under similar conditions. researchgate.net Further nitration at higher temperatures can introduce a nitro group onto the triazolopyridine ring system. researchgate.net

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further influenced by the substituents present on the ring.

Regioselectivity and Deactivation Effects

The regioselectivity of electrophilic aromatic substitution can be predicted by computational methods that identify the most nucleophilic centers in the molecule. amazonaws.com For pyridine derivatives, the positions with the highest electron density are the preferred sites for electrophilic attack. libretexts.org

Nitration and Halogenation

Nitration of pyridine derivatives typically requires harsh conditions. uoanbar.edu.iq For example, the nitration of 2-amino-5-bromopyridine (B118841) to 2-amino-5-bromo-3-nitropyridine (B172296) is carried out using sulfuric acid. orgsyn.org The introduction of a nitro group onto the pyridine ring is a key step in the synthesis of various energetic materials and other functionalized molecules. researchgate.net

Halogenation of the pyridine ring can also be achieved. For example, bromination of 2-aminopyridine (B139424) with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalize pyridine rings. nih.govacs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide or pseudohalide, is a versatile method for forming carbon-carbon bonds. nih.govyonedalabs.com The chloro group at the 2-position of this compound can participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents.

The efficiency of the Suzuki-Miyaura coupling of 2-chloropyridines can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net Palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. researchgate.net These reactions can often be carried out in aqueous media, offering a more environmentally friendly approach. researchgate.net The development of highly active catalyst systems has enabled the coupling of a wide range of aryl and heteroaryl chlorides, including those with functional groups. nih.gov

Below is a table summarizing the reactivity of this compound and related compounds in various reactions.

| Reaction Type | Reactant(s) | Product(s) | Conditions | Reference(s) |

| Cyclization | 2-Chloropyridine-3,4-diamine | 4-Chloro-1H- researchgate.netresearchgate.netsmolecule.comtriazolo[4,5-c]pyridine 2-oxide | Nitric acid in sulfuric acid at 60°C | researchgate.net |

| Nitration | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Sulfuric acid | orgsyn.org |

| Halogenation | 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromine in acetic acid | orgsyn.org |

| Suzuki-Miyaura Coupling | 2-Chloropyridine, Arylboronic acid | 2-Arylpyridine | Palladium catalyst, base | researchgate.net |

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.org

For this compound, the C2-chloro position is the reactive site for this transformation. Although specific studies detailing the Heck reaction with this compound are not prominently featured in the searched literature, the reaction is anticipated to proceed with suitable alkenes. The electron-donating amino groups might increase the electron density on the pyridine ring, potentially making the oxidative addition step slower compared to more electron-deficient chloropyridines. However, successful Heck couplings have been reported for a wide range of aryl chlorides under optimized conditions, often employing specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. organic-chemistry.orgnih.govbeilstein-journals.org

A representative, though generalized, scheme for the Heck reaction involving this compound is shown below.

Representative Heck Reaction Scheme

This scheme represents a generalized transformation, as specific experimental data for this compound was not found.

Other Cross-Coupling Methods

The chloro-substituent at the C2 position of this compound makes it a suitable substrate for various other palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. researchgate.netresearchgate.net This reaction is widely used in the synthesis of biaryl compounds and is known for its tolerance of a wide range of functional groups. mdpi.com The reaction of 2-chloropyridines in Suzuki couplings is well-established. researchgate.net For this compound, the coupling would occur between the C2 position and an aryl or vinyl boronic acid (or its ester). The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃. dur.ac.ukmdpi.com The presence of the amino groups is generally well-tolerated.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions for Chloro-pyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Moderate to High | Used for coupling of 2-chloro-3,4-diiodopyridine. dur.ac.uk |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | High | General condition for di-substituted thiadiazoles. nih.gov |

| Pd(OAc)₂ | None | K₂CO₃ | H₂O | 100 | High | Ligand-free conditions for 2,3,5-trichloropyridine (B95902). researchgate.net |

This table is based on data for related chloro-heterocycles and illustrates typical conditions that could be adapted for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. alfa-chemistry.comorganic-chemistry.org While this compound already possesses two amino groups, this reaction could be employed to introduce a third, different amine substituent at the C2 position, or to synthesize the diamine itself from a precursor like 2,3-dichloro-5-aminopyridine. Studies on the C-N cross-coupling of unprotected 3-halo-2-aminopyridines have shown that the reaction is highly effective, particularly with modern catalyst systems using bulky, electron-rich phosphine ligands like RuPhos and BrettPhos in combination with a strong, non-nucleophilic base like LiHMDS. researchgate.netnih.govthieme-connect.com These conditions allow for the coupling of both primary and secondary amines to the halogenated pyridine core. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orggelest.com This method is the most common way to synthesize arylalkynes. The reaction is broadly applicable to halogenated pyridines. scirp.org For this compound, a Sonogashira reaction would yield a 2-alkynyl-3,5-diaminopyridine derivative. The reaction typically proceeds under mild conditions using a palladium source like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, a copper salt (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). scirp.orgwalisongo.ac.id

Advanced Derivatization and Structural Modification of 2 Chloropyridine 3,5 Diamine

Synthesis of Fused Heterocyclic Systems

The diamino functionality of 2-Chloropyridine-3,5-diamine serves as a key structural element for the construction of fused bicyclic and polycyclic heterocyclic compounds through condensation reactions with various electrophilic partners.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that can be synthesized from 5-aminopyrazole precursors. mdpi.com The synthesis often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) can yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction proceeds through the formation of the pyrazolo[3,4-b]pyridine core, and the substitution pattern on the final product is determined by the structure of the starting materials. mdpi.com

While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic strategies for pyrazolo[3,4-b]pyridines highlight the importance of appropriately substituted pyrazole (B372694) and pyridine (B92270) precursors. mdpi.comnih.gov

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis

| Precursor | Reagent | Product Class | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | 1H-Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 2-Hydrazinopyridine | 3-Amino-2-butenenitrile | 5-Amino-3-methyl-1-(2-pyridyl)pyrazole (precursor) | nih.gov |

Imidazopyridine derivatives, which are structurally similar to purines, are of significant interest in medicinal chemistry. nih.gov The synthesis of imidazo[4,5-b]pyridines can be achieved through the cyclization of pyridine-2,3-diamine derivatives. A one-pot tandem reaction starting from 2-chloro-3-nitropyridine (B167233) has been developed to produce various imidazo[4,5-b]pyridine derivatives. acs.org This process involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by reduction of the nitro group to form an in-situ N-substituted pyridine-2,3-diamine, which then undergoes condensation with an aldehyde to yield the final product. acs.org

Another approach involves the reaction of 3-amino-2-chloropyridine (B31603) with urea (B33335) and an arylamine at high temperatures to form 1- and 3-substituted imidazo[4,5-b]pyridin-2-ones. researchgate.net Palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate also provides a route to 3-arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. researchgate.net

Table 2: Synthetic Routes to Imidazopyridine Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-nitropyridine | 1. Primary amine2. Zn, HCl3. Aldehyde | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | acs.org |

| 3-Amino-2-chloropyridine | Urea, Arylamine | 1- and 3-Substituted imidazo[4,5-b]pyridin-2-ones | researchgate.net |

| tert-Butyl (2-chloropyridin-3-yl)carbamate | Substituted primary anilines, Pd catalyst | 3-Arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones | researchgate.net |

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another important heterocyclic system that can be accessed from appropriately substituted pyridine precursors. A common synthetic strategy involves the reaction of 4-aminopyrimidines with various reagents. jocpr.com For instance, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil can efficiently produce pyrido[2,3-d]pyrimidine derivatives. scirp.org This reaction can be performed under microwave irradiation or with a catalyst like diammonium hydrogen phosphate (B84403) in an aqueous medium. scirp.org

Another method involves the use of 6-amino-1,3-disubstituted uracils, which can be reacted with a Vilsmeier reagent followed by cyanoacetamide to yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov

Table 3: Methods for Pyrido[2,3-d]pyrimidine Synthesis

| Starting Materials | Conditions | Product Class | Reference |

| Aromatic aldehydes, Malononitrile, 4(6)-Aminouracil | Microwave irradiation or DAHP catalyst in aqueous ethanol | Pyrido[2,3-d]pyrimidines | scirp.org |

| 6-Amino-1,3-disubstituted uracils | Vilsmeier reagent, Cyanoacetamide | Pyrido[2,3-d]pyrimidine-2,4-diones | nih.gov |

Imidazopyridine Derivatives

Introduction of Diverse Substituents

The reactivity of the chloro and amino groups in this compound allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com This reactivity is enhanced by the presence of the nitrogen atom in the pyridine ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pearson.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, with fluoropyridines being significantly more reactive than chloropyridines. masterorganicchemistry.comacs.org

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, allowing for the introduction of diverse functional groups at this position. youtube.comacs.org This reaction is a cornerstone for the synthesis of many substituted pyridines. joseroda.comchemicalbook.com

Table 4: Reactivity in Nucleophilic Aromatic Substitution

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | youtube.commasterorganicchemistry.com |

| Intermediate | Meisenheimer complex | pearson.com |

| Halogen Reactivity Order | F > Cl > Br > I | masterorganicchemistry.comacs.org |

| Common Nucleophiles | Amines, Alkoxides, Thiolates | youtube.comacs.org |

The amino groups at the 3 and 5 positions of this compound are nucleophilic and can undergo a variety of chemical transformations. These include acylation, alkylation, and diazotization followed by substitution, providing pathways to introduce a wide range of substituents.

For instance, the amino group of 2-amino-5-chloropyridine (B124133) can be chlorinated using N-chlorosuccinimide to produce 2-amino-3,5-dichloropyridine. google.com While this example illustrates the reactivity of a related compound, similar transformations can be envisioned for the diamino substrate. The amino groups can also be key in forming other heterocyclic rings, as seen in the synthesis of various fused systems.

Spectroscopic Characterization Techniques in Research on 2 Chloropyridine 3,5 Diamine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements, enabling the determination of elemental compositions. nih.gov This method is particularly useful for analyzing complex mixtures and has been applied to study a variety of compounds, including those with nitrogen and chlorine atoms. researchgate.netespublisher.com In the context of pyridine (B92270) derivatives, ESI-FTICR-MS can differentiate between various compound types based on their heteroatom content, such as those containing N, O, and S, in addition to the foundational CHO compounds. plos.org

While direct ESI-FTICR-MS data for 2-Chloropyridine-3,5-diamine is not extensively detailed in the provided search results, the technique's application to similar and more complex systems underscores its capability. For instance, in the analysis of dissolved organic matter, ESI-FTICR-MS identified thousands of distinct molecular formulas, categorizing them into groups like CHO, CHOS, CHON, and CHONS. plos.org This level of detail would be invaluable for confirming the elemental formula of this compound and identifying any impurities or reaction byproducts. The technique is also noted for its ability to analyze polar compounds, which is relevant to the amine groups present in the target molecule. espublisher.com

Table 1: Representative Molecular Series Identifiable by ESI-FTICR-MS

| Molecular Series | Description | Relevance to this compound Analysis |

|---|---|---|

| CHO | Compounds containing only Carbon, Hydrogen, and Oxygen. | Forms the backbone of many organic molecules. |

| CHON | Compounds containing Carbon, Hydrogen, Oxygen, and Nitrogen. | Directly relevant for identifying the target molecule and related nitrogenous compounds. |

| CHOS | Compounds containing Carbon, Hydrogen, Oxygen, and Sulfur. | Can identify sulfur-containing impurities or derivatives. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the identification and quantification of volatile and semi-volatile organic compounds. In the analysis of pyridine derivatives, GC-MS is a common tool for confirming the structure of synthesized compounds and reaction products. researchgate.netrsc.org

For instance, the GC-MS analysis of a related compound, 2-chloro-3-nitropyridine (B167233), which is a precursor in some syntheses, would show characteristic fragmentation patterns that help to confirm its identity. rsc.org Similarly, the GC-MS data for 2-chloropyridine (B119429) would display a molecular ion peak [M+] and isotopic peaks ([M++2]) due to the presence of the chlorine atom, along with other fragment ions. nist.gov While specific GC-MS data for this compound is not provided in the search results, the analysis of a similar compound, 2-chloro-3-pyridylamine, shows a molecular ion peak at m/z 128 (100%) and an [M++2] peak at m/z 130 (31%), which is characteristic of a monochlorinated compound. rsc.org

Table 2: Illustrative GC-MS Fragmentation Data for a Related Chloropyridine Compound

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 128 | 100 | [M]+ |

| 130 | 31 | [M+2]+ |

| 92 | 70 | [M-Cl]+ |

| 65 | 43 | C5H5+ |

| 43 | 22 | C2H3N+ |

| 41 | 18 | C3H5+ |

Data is for 2-chloropyridine-3-amine and is illustrative of a typical fragmentation pattern for a chloropyridine derivative. rsc.org

ESI-FTICR-MS

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The formation of charge-transfer complexes involving chloropyridine derivatives can be monitored using this technique. For example, the interaction of 2-chloropyridine with iodine monochloride results in a new absorption band, confirming the formation of a charge-transfer complex. researchgate.net The position and intensity of this band can be influenced by the solvent, indicating a susceptibility of the complex to medium effects. researchgate.net

In studies of other substituted pyridines, such as 3-amino-2,5-dichloropyridine, UV-visible spectroscopy, in conjunction with theoretical calculations, has been used to analyze electronic transitions in various solvents. researchgate.net While specific UV-Vis data for this compound is not available in the search results, the spectra of related compounds like 2-chloropyridine show absorption maxima in the UV region, which are attributed to π→π* and n→π* transitions within the pyridine ring. nist.gov

Table 3: UV-Visible Absorption Data for 2-Chloropyridine in Different Solvents

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Chloroform | 324 (complex with ICl) | researchgate.net |

Note: This data represents the charge-transfer complex, not the isolated 2-chloropyridine.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic and molecular structure of crystalline solids.

The structural analysis of related diamino- and chloro-substituted pyridines and their complexes demonstrates the utility of this method in understanding how these molecules pack in a crystal lattice and engage in intermolecular interactions like hydrogen bonding and π-π stacking. cmu.edu Although a specific crystal structure for this compound is not detailed in the search results, the analysis of 5-bromopyridine-2,3-diamine dihydrochloride (B599025) confirms a planar geometry, which is crucial for π-stacking interactions. This suggests that this compound would likely exhibit similar planarity. The quality of the crystal is a major limitation of this technique, as high-quality single crystals can be challenging to grow for some compounds. anton-paar.com

Table 4: Illustrative Crystallographic Data for a Related Pyridine Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Monoclinic | P21/c | Planar molecule, C—H···N interactions form chains. | researchgate.net |

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to characterize bulk materials. The technique provides a diffraction pattern that is a fingerprint of the crystalline solid. It is particularly useful for confirming the formation of a specific crystalline phase and for identifying different polymorphs of a compound. researchgate.net While single crystal XRD provides the detailed structure of one crystal, PXRD gives information about the bulk sample, confirming its crystallinity and phase purity. The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material, whereas the absence of such peaks suggests an amorphous nature. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT methods are routinely employed to predict a wide array of properties for pyridine (B92270) derivatives with a high degree of accuracy. researchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 2-Chloropyridine-3,5-diamine, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to perform this optimization. tandfonline.comderpharmachemica.com These calculations would precisely determine the bond lengths, bond angles, and dihedral angles. Studies on similar substituted pyridines have shown that computational models can predict molecular geometry with minimal deviations from experimental values obtained through methods like X-ray diffraction. chemmethod.com The optimization process for this compound would account for the electronic effects of the electron-donating amine (-NH₂) groups and the electron-withdrawing chlorine (-Cl) atom on the pyridine ring's geometry.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching from the amine groups, C-Cl stretching, and various pyridine ring breathing and bending modes. derpharmachemica.comresearchgate.net A detailed analysis, often involving Potential Energy Distribution (P.E.D), allows for the precise assignment of each vibrational band. derpharmachemica.com For related aminopyridines, the stretching vibrations of the NH₂ groups are typically observed in the 3000–3500 cm⁻¹ range. tandfonline.com

| Vibrational Mode | Representative Calculated Wavenumber (cm⁻¹) | Representative Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3550 | ~3460 |

| N-H Symmetric Stretch | ~3440 | ~3350 |

| C-H Stretch | ~3100 | ~3080 |

| Pyridine Ring Stretch (C=C, C=N) | ~1620 - 1450 | ~1615 - 1440 |

| N-H Scissoring | ~1640 | ~1630 |

| C-Cl Stretch | ~750 | ~740 |

| Note: This table presents representative values for key functional groups based on published data for structurally similar aminopyridines and chloropyridines. researchgate.nettandfonline.comresearchgate.net Specific values for this compound would require dedicated computational analysis. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. bendola.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. bendola.com For this compound, the electron-donating amino groups would raise the energy of the HOMO, while the electron-withdrawing chlorine atom and the pyridine nitrogen would lower the energy of the LUMO. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. This analysis helps in understanding the electronic transitions and the charge transfer characteristics within the molecule. mdpi.com

| Compound/Parameter | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.74 | -0.45 | 6.29 |

| 4-Aminopyridine | -5.70 | -0.22 | 5.48 |

| 2-Chloropyridine (B119429) | -7.01 | -0.87 | 6.14 |

| This compound (Predicted) | ~ -5.5 | ~ -1.0 | ~ 4.5 |

| Note: Values for pyridine, 4-aminopyridine, and 2-chloropyridine are representative from computational studies. derpharmachemica.comias.ac.in The values for this compound are predictive, illustrating the expected influence of the substituents. |

DFT calculations are instrumental in predicting the reactivity of a molecule and elucidating reaction mechanisms. By analyzing the FMOs and the electrostatic potential (MEP) map, one can identify the most probable sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface; regions of negative potential (typically red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. mdpi.com

For this compound, the nitrogen atoms of the amino groups would be nucleophilic centers (sites of high HOMO density), while the carbon atom bonded to the chlorine would be a primary electrophilic site (a site of high LUMO density), making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.comnih.gov Computational studies can model the entire reaction pathway of such a substitution, identifying transition states and calculating activation energies, which provides deep insight into the reaction kinetics and mechanism. wuxibiology.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events.

For this compound, MD simulations could be used to study its behavior in different solvent environments, predicting its solvation properties and how it interacts with water or organic solvents. acs.orgaip.org In the context of drug design, if the compound were being investigated as a ligand for a biological target (e.g., an enzyme), MD simulations would be crucial for assessing the stability of the ligand-protein complex, observing the dynamics of key interactions, and calculating binding free energies. tandfonline.commdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or a specific chemical property. taylorandfrancis.com By building a mathematical model from a set of known compounds (a training set), QSAR can be used to predict the activity of new, untested molecules. taylorandfrancis.com

For a scaffold like this compound, computational SAR studies would involve generating a library of virtual analogs by modifying its structure—for example, by changing the substituents on the pyridine ring or the amino groups. For each analog, a set of molecular descriptors (physicochemical, electronic, and structural properties) would be calculated using DFT or other methods. These descriptors are then used to build a QSAR model that links specific structural features to the desired activity, such as antiproliferative or antimicrobial effects. mdpi.comnih.govresearchgate.netnih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, guiding the optimization of lead compounds. mdpi.com

Binding Mode Analysis

Binding mode analysis is a critical follow-up to molecular docking, providing a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. This includes identifying specific hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces between the ligand and amino acid residues in the protein's binding pocket.

As no specific docking studies for this compound have been published, there is consequently no corresponding binding mode analysis available in the scientific literature. Theoretical analysis would require a defined biological target and a successfully docked pose, which has not been reported for this compound.

Prediction of Spectroscopic Data

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predicted spectra can aid in the structural elucidation of newly synthesized compounds.

A thorough search of scientific databases indicates that there are no published studies presenting theoretically predicted spectroscopic data (¹H-NMR, ¹³C-NMR, IR, or UV-Vis) for this compound. While DFT calculations and spectroscopic predictions are common for other chloropyridine isomers and related heterocyclic compounds, this specific molecule has not been the subject of such a dedicated computational study in the available literature.

Applications of 2 Chloropyridine 3,5 Diamine in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Development

2-Chloropyridine-3,5-diamine serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural framework is a component of compounds designed to interact with specific biological targets, leading to the development of novel drugs for a range of diseases.

The pyridine (B92270) nucleus is a foundational element in the design of cholinesterase inhibitors, which are critical for the management of neurodegenerative diseases like Alzheimer's. Research has demonstrated that derivatives of 2-chloropyridine (B119429) are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.com For instance, a series of 2-chloropyridine-3,5-dicarbonitriles, which are closely related precursors to the diamine, were synthesized and showed modest, micromolar-range inhibition of these enzymes. joseroda.comnih.gov

One study detailed the synthesis of 6-Chloro-pyridonepezils, which are hybrids of donepezil (B133215) and a 2-chloropyridine-3,5-dicarbonitrile (B1600407) ring system. These compounds were identified as potent cholinesterase inhibitors, with some derivatives exhibiting IC₅₀ values in the submicromolar and even nanomolar range for human AChE (hAChE) and human BuChE (hBuChE). nih.gov Specifically, compound 8 in the study was found to be a highly potent and selective hAChE inhibitor, equipotent to the established drug donepezil. nih.gov Another study on pyridine diamine derivatives highlighted compounds that act as nanomolar inhibitors of both AChE and BuChE. acs.org

| Compound Class | Derivative Example | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 2-Chloropyridine-3,5-dicarbonitriles | Compound 23 | AChE | Kᵢ = 6.33 µM | nih.gov |

| 6-Chloro-pyridonepezils | Compound 6 | hBuChE | IC₅₀ = 0.47 µM | nih.gov |

| 6-Chloro-pyridonepezils | Compound 8 | hAChE | IC₅₀ = 0.013 µM | nih.gov |

| Pyridine Diamine Derivatives | Compound 22 | eqBChE | Kᵢ = 0.099 µM | acs.org |

Beyond their role in cholinesterase inhibition, derivatives synthesized from 2-chloropyridine precursors have also demonstrated significant neuroprotective properties. A study investigating 2-chloropyridine-3,5-dicarbonitriles found that several compounds provided neuroprotection in SH-SY5Y neuroblastoma cells stressed with a mixture of oligomycin-A/rotenone. joseroda.comnih.gov This suggests that the scaffold can be used to develop multipotent drugs that address both cholinergic dysfunction and oxidative stress in neurodegenerative diseases. nih.gov Furthermore, a patent has identified the related isomer 5-chloropyridine-2,3-diamine (B1270002) as a medicinal compound with neuroprotective applications. google.com

| Compound | Assay | Cell Line | Neuroprotection (%) | Reference |

|---|---|---|---|---|

| Compound 26 | LDH | SH-SY5Y | 37.8 | nih.gov |

| Compound 22 | LDH | SH-SY5Y | 32.5 | nih.gov |

| Compound 24 | LDH | SH-SY5Y | 31.6 | nih.gov |

| Compound 17 | MTT | SH-SY5Y | 32.9 | nih.gov |

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a major therapeutic strategy for preventing long-term diabetic complications. nih.govmdpi.com Pyridine-based scaffolds have been explored for the development of potent aldose reductase inhibitors (ARIs). nih.govresearchgate.net Research into pyrido[2,3-e]- joseroda.comnih.gov-thiadiazine derivatives has yielded potent ARIs with IC₅₀ values in the low micromolar to nanomolar range. nih.gov The development of these inhibitors often involves carboxylic acid derivatives, spirohydantoins, and phenolic compounds. nih.govnih.gov The versatility of the chloropyridine diamine structure makes it a suitable starting point for creating molecules that fit the pharmacophoric requirements for AR inhibition.

Inhibitors of amino acid oxidases, such as monoamine oxidase (MAO), are important for treating neurodegenerative and stress-related disorders. mdpi.com The pyridine nucleus is a key feature in some of these inhibitors. A study on N-pyridyl-hydrazone derivatives revealed potent and specific inhibitors against MAO-A and MAO-B. The research highlighted that heterocyclic moieties, including pyridine, were crucial for strong inhibitory activity. mdpi.com For example, a derivative containing a pyridine moiety showed an IC₅₀ value of 9.52 µM against MAO-A. mdpi.com Another study focused on designing L-amino acids containing a pyridine moiety as inhibitors for nitric oxide synthase (NOS), another important enzyme target. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2n (Pyridine moiety) | MAO-A | 9.52 µM | mdpi.com |

| Compound 2j (p-OH phenyl) | MAO-B | 9.30 µM | mdpi.com |

Beta-glucuronidase is an enzyme linked to various diseases, including certain cancers and the adverse side effects of some chemotherapy drugs. scielo.org.mx Consequently, inhibitors of this enzyme are of significant therapeutic interest. Research has shown that compounds derived from 5-chloropyridine-2,3-diamine, an isomer of the title compound, are effective β-glucuronidase inhibitors. nih.govsci-hub.se A series of derivatives were synthesized by reacting the diamine with various substituted aldehydes, yielding compounds with potent inhibitory activity. nih.govsci-hub.se

| Compound | Substitution on Aldehyde | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 272a | 2,4-dichlorophenyl | 1.10 ± 0.01 µM | nih.gov |

| 272b | 4-bromophenyl | 1.20 ± 0.02 µM | nih.gov |

| 272c | 2-chloro-5-nitrophenyl | 1.30 ± 0.02 µM | nih.gov |

*Standard drug D-saccharic acid 1,4-lactone had an IC₅₀ of 45.75 ± 0.50 µM.

The pyridine scaffold is prevalent in a multitude of anticancer agents. researchgate.net Derivatives of chloropyridines and pyridine diamines have shown significant potential in targeting various cancer cell lines, including hormone-dependent breast cancer. nih.gov One study detailed the synthesis of N⁵-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N²-phenylpyridine-2,5-diamine derivatives, which bear a structural resemblance to the title compound. These derivatives exhibited potent anticancer activity against several cell lines, including the breast adenocarcinoma lines MDA-MB-231 and MCF-7. researchgate.net Another study focused on 5-chloropyridine derivatives that were tested against the triple-negative breast cancer cell line MDA-MB-231, with some compounds showing IC₅₀ values in the micromolar range. nih.gov Similarly, new 6,N²-diaryl-1,3,5-triazine-2,4-diamines demonstrated highly selective and potent activity against MDA-MB231 cells, with one compound achieving a GI₅₀ value of 1 nM. rsc.org

| Compound Class | Derivative Example | Cell Line | Inhibitory Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Benzimidazol-pyridine-2,5-diamine | Compound 6a | MDA-MB-231 (Breast) | GI₅₀ = 2.95 µM | researchgate.net |

| Benzimidazol-pyridine-2,5-diamine | Compound 6a | MCF-7 (Breast) | GI₅₀ = 3.35 µM | researchgate.net |

| Pyridine-1,2,4-triazole-3-thione | Compound 15 | MDA-MB-231 (Breast) | IC₅₀ = 39.2 µM | nih.gov |

| 6,N²-Diaryl-1,3,5-triazine-2,4-diamine | Most Active Compound | MDA-MB-231 (Breast) | GI₅₀ = 1 nM | rsc.org |

Based on a comprehensive review of scientific literature and chemical databases, there is no significant evidence to support the use of the specific chemical compound This compound as a primary intermediate in the synthesis of the following categories as outlined in the request:

Anti-inflammatory Agents

Sedatives

Antihistamines

Antiarrythmics

Herbicides

Fungicides

The available research overwhelmingly points to other, related pyridine derivatives as the key starting materials for these applications. Compounds such as 2-chloropyridine , 2-chloro-3-aminopyridine , 4-amino-2-chloropyridine , and various isomers like 2-chloro-3,4-diaminopyridine are well-documented intermediates in the production of a wide range of pharmaceuticals and agrochemicals.

For instance, the synthesis of certain antihistamines and antiarrhythmics frequently employs 2-chloropyridine as a foundational building block. Similarly, the development of specific herbicides and fungicides often originates from various chlorinated pyridine structures, but not specifically this compound.

While a logical synthetic route to this compound would involve the reduction of 2-chloro-3,5-dinitropyridine , and this dinitro compound is used in some advanced syntheses (e.g., for necroptosis inhibitors), the resulting diamine itself is not cited in the literature for the applications specified. nih.govhimedialabs.comsigmaaldrich.com

Due to the strict requirement to focus solely on "this compound" and the lack of verifiable research linking this specific compound to the requested applications, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Constructing such an article would require extrapolating data from unrelated compounds, which would be factually incorrect and misleading.

Role in Agrochemical Synthesis

Pesticides

The pyridine nucleus is a key structural component in numerous agrochemicals. While direct evidence of this compound's use in commercially available pesticides is not extensively documented in public literature, its structural motifs are present in various classes of pesticides. Pyridine derivatives are integral to the synthesis of a wide array of insecticides and fungicides. wikipedia.orgchempanda.com For instance, the chloropyridine structure is a foundational element for several commercial pesticides. jubilantingrevia.com The presence of both amino and chloro groups on the pyridine ring suggests its potential as an intermediate in creating more complex pesticidal molecules. mdpi.com The synthesis of various pesticides often involves intermediates that are structurally related to chloropyridines. cphi-online.com

Plant Growth Regulators

Pyridine-containing compounds have been reported to exhibit plant growth regulatory activities. amazonaws.com Plant growth regulators are substances that influence the physiological processes of plants, such as growth, development, and response to stress. byjus.com While specific studies detailing the direct application of this compound as a plant growth regulator are not prominent, its chemical structure is analogous to compounds used in this domain. The development of novel plant growth regulators often involves the synthesis and screening of various heterocyclic compounds, and the structural features of this compound make it a candidate for such research.

Precursor in Material Science and Polymer Chemistry

The reactivity of the amino and chloro groups on the pyridine ring makes this compound a valuable precursor in the fields of material science and polymer chemistry.

The development of advanced materials and coatings often relies on the synthesis of specialized organic molecules that can be polymerized or incorporated into material matrices. The diamine functionality of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of polymers with specific thermal, mechanical, or electronic properties. While direct applications in commercial coatings are not widely published, its potential as a building block for creating novel materials is recognized within the research community.

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. The synthesis of such materials often involves heterocyclic compounds. While direct synthesis of photochromic materials from this compound is not explicitly detailed, related compounds like 4-Amino-2-chloropyridine are used as precursors for photochromic materials. chemicalbook.com This suggests that the structural framework of this compound could be adapted for the synthesis of novel photochromic systems.

Pyridine derivatives are important intermediates in the synthesis of dyes and pigments. chemicalbook.commade-in-china.com The chromophoric properties of many organic dyes are derived from extended conjugated systems, which can be constructed using pyridine-based precursors. The amino groups on this compound can be diazotized and coupled with other aromatic compounds to form azo dyes, a significant class of industrial colorants. The reactivity of the chlorine atom also allows for further modification to fine-tune the color and properties of the resulting dyes. researchgate.net

Photochromic Materials

Use as a Research Chemical for Complex Organic Molecule Synthesis

This compound serves as a versatile research chemical for the synthesis of complex organic molecules. Its multifunctional nature allows it to be a starting point for the construction of a variety of heterocyclic systems. The presence of three reactive sites—the two amino groups and the chlorine atom—provides synthetic chemists with multiple pathways for elaboration and functionalization. This makes it a valuable tool in the exploration of new chemical space and the development of novel compounds with potential applications in medicinal chemistry and materials science. rsc.org The synthesis of complex molecules often requires building blocks with well-defined reactivity, and this compound fits this role effectively.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

While established routes to aminopyridines exist, future research is anticipated to focus on developing more efficient, sustainable, and regioselective methods for the synthesis of 2-Chloropyridine-3,5-diamine and its derivatives.

Key areas of development include:

Selective Reduction Strategies : A common precursor, 2-chloro-3,5-dinitropyridine, can be selectively reduced to form the diamine. nih.govucsd.edu Future work will likely target the optimization of this reduction to maximize yield and minimize byproducts, potentially using advanced catalytic systems (e.g., novel metal catalysts or biocatalysis) that allow for the selective reduction of the nitro groups without affecting the chloro substituent.

Direct Amination Techniques : Advancements in C-H amination and nucleophilic aromatic substitution (SNAr) reactions could provide more direct routes from polychlorinated or nitrated pyridines. For instance, controlled amination of 2,3,5-trichloropyridine (B95902) or related compounds could offer an alternative pathway.

Flow Chemistry : The implementation of continuous flow processes for nitration and reduction steps could enhance safety, control, and scalability, which is crucial for industrial applications. google.com

Alternative Starting Materials : Exploration of synthetic routes starting from more abundant and less hazardous materials than nitrated pyridines is a significant goal. This could involve multi-component reactions or novel cyclization strategies. nih.govorganic-chemistry.org

A comparison of potential synthetic precursors is outlined below:

| Starting Material | Key Transformation(s) | Potential Advantages | Potential Challenges |

| 2-Chloro-3,5-dinitropyridine | Selective catalytic hydrogenation | Readily available precursor | Requires high selectivity to preserve the C-Cl bond; potential for over-reduction. nih.govucsd.edu |

| 2,3,5-Trichloropyridine | Regioselective amination | Direct introduction of amino groups | Controlling regioselectivity can be difficult; harsh reaction conditions may be required. |

| 2,6-Diaminopyridine (B39239) | Chlorination and functional group interconversion | Readily available starting material | Requires multiple steps including halogenation and diazotization to achieve the desired substitution pattern. rsc.org |

Exploration of New Reactivity Modes

The dual functionality of this compound—the vicinal diamines and the reactive 2-chloro position—opens avenues for creating a diverse range of complex molecules.

Fused Heterocycle Synthesis : The 1,3-arrangement of the amino groups is ideal for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused imidazole (B134444) rings, leading to imidazo[4,5-c]pyridine derivatives. mdpi.com Research has already shown that 2-chloro-3,5-diaminopyridine reacts with hexafluoroacetylacetone (B74370) to form substituted 1,5-naphthyridines. mdpi.com Future work will likely expand the scope of these cyclization reactions to a wider range of electrophiles, creating libraries of novel heterocyclic systems. acs.orgclockss.org

Nucleophilic Substitution of Chlorine : The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic displacement. wikipedia.orgslideshare.net While the electron-donating amino groups may temper this reactivity, exploring SNAr reactions with various nucleophiles (e.g., O, S, N-based) could yield novel 2-substituted-3,5-diaminopyridine derivatives. This pathway allows for the introduction of diverse functional groups and side chains.

Post-Cyclization Modification : After the formation of a fused ring system like an imidazo[4,5-c]pyridine, the chlorine atom at the original 2-position (now the 7-position of the fused system) remains a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of highly complex molecules.

Directed Metallation : Exploring directed ortho-metallation could enable functionalization at the C4 position, leveraging the directing effects of the existing substituents to introduce further diversity.

Expansion into Novel Biological Applications

Derivatives of diaminopyridines and the fused heterocycles they form are prevalent in medicinal chemistry. Future research will undoubtedly focus on synthesizing and screening libraries of compounds derived from this compound for various therapeutic targets.

Potential therapeutic areas include:

Kinase Inhibitors : The imidazopyridine scaffold is a well-known "privileged structure" in kinase inhibitor design. mdpi.com Derivatives could be developed as inhibitors of kinases implicated in cancer and inflammatory diseases.

Antimicrobial Agents : By mimicking natural structures like aminoglycosides, derivatives could be designed to target bacterial rRNA, offering a path to new antibiotics. nih.govucsd.edu Fused systems like thiazolo[5,4-b]pyridines and imidazo[4,5-b]pyridines have shown promise as antibacterial, antifungal, and antiviral agents. mdpi.commdpi.comrsc.org

Antiprotozoal Agents : Azabenzimidazoles, which can be synthesized from diaminopyridines, have shown activity against parasites like Plasmodium falciparum and Trypanosoma brucei. arkat-usa.orgresearchgate.net

Agrochemicals : Substituted pyridines are key components in many herbicides and pesticides. nih.gov Novel derivatives could be screened for applications in crop protection. mdpi.comnih.gov

| Compound Class Derived from Diaminopyridines | Potential Biological Application | Supporting Evidence / Rationale |

| Imidazo[4,5-c]pyridines | Kinase Inhibition, Anti-inflammatory | Known privileged scaffold for kinase binding; SIK modulators for rheumatoid arthritis. mdpi.com |

| Aminoglycoside Mimetics | Antibacterial (rRNA targeting) | The diaminopyridine core can mimic the 2-deoxystreptamine (B1221613) (2-DOS) of aminoglycosides. ucsd.edu |

| Thiazolo[5,4-b]pyridines | Autoimmune Disease Treatment | Derivatives act as MALT1 protease inhibitors. mdpi.comnih.gov |

| Naphthyridines | Anticancer, Antibacterial | 1,8-Naphthyridine core is present in compounds with demonstrated biological activities. ekb.eg |

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational chemistry is poised to play a crucial role in accelerating research related to this compound.

Mechanism Studies : Density Functional Theory (DFT) calculations can be employed to model reaction pathways for both the synthesis of the core structure and its subsequent cyclization reactions. nih.govrsc.org This can help in understanding regioselectivity, optimizing reaction conditions, and predicting the feasibility of novel transformations.

Reactivity Prediction : Computational models can predict the electronic properties of the molecule, such as atomic charges and frontier molecular orbital energies. This information can guide the exploration of its reactivity, for instance, by comparing the susceptibility of the C2-chloro and C4-H positions to nucleophilic and electrophilic attack, respectively. acs.orgresearchgate.netnih.gov

Virtual Screening and Drug Design : Once libraries of virtual derivatives are generated, molecular docking simulations can predict their binding affinity and mode of interaction with biological targets like kinase active sites or nucleic acids. This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. mdpi.com

Scale-Up and Industrial Relevance of Synthetic Methods

For this compound to be a truly valuable building block, its synthesis must be amenable to large-scale production. Future research in process chemistry will be critical.

Process Optimization : Efforts will focus on transitioning synthetic routes from laboratory-scale batches to robust, scalable processes. This involves optimizing parameters such as catalyst loading, solvent choice, temperature, and pressure to maximize yield, purity, and throughput while ensuring operational safety. chemicalbook.com

Cost-Effective Reagents : Industrial viability depends on the use of low-cost, readily available starting materials and reagents. Research into replacing expensive catalysts (e.g., palladium) with more abundant and cheaper alternatives (e.g., copper, iron) is an active area of investigation for many heterocyclic syntheses. nih.gov

Green Chemistry : Developing manufacturing processes that align with the principles of green chemistry is a major future direction. This includes minimizing waste, using less hazardous solvents, reducing energy consumption, and improving atom economy. google.com The development of catalytic, one-pot, or continuous flow processes will be instrumental in achieving these goals.

Q & A

Q. What are the common synthetic routes for 2-Chloropyridine-3,5-diamine, and what experimental parameters influence yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 2-chloropyridine-3,5-dicarbonitriles can be synthesized from 2-amino-6-chloropyridine precursors using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions . Key parameters affecting yield include reaction temperature (optimized at 80–100°C), stoichiometric ratios of reagents, and purification methods (e.g., recrystallization or column chromatography).

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of chlorine and amino groups on the pyridine ring. For example, the amino protons typically resonate between δ 5.0–6.0 ppm in DMSO-d₆ .

- X-ray Diffraction (XRD) : Resolves bond lengths and angles, confirming the planarity of the pyridine ring and substituent orientations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Nucleophilic Substitution : The chlorine atom at the 2-position is reactive toward amines, thiols, and alkoxides, enabling functionalization (e.g., forming C–N bonds) .

- Oxidation/Reduction : The amino groups can be oxidized to nitro groups or reduced to amines under controlled conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound derivatives?

- In Vitro Assays : Test cholinesterase inhibition (AChE/BChE) using Ellman’s method, with IC₅₀ values compared to donepezil .

- In Vivo Models : Use transgenic Alzheimer’s disease (AD) rodent models to assess cognitive improvement via Morris water maze or passive avoidance tests .

- Molecular Targets : Screen for monoamine oxidase (MAO-A/B) inhibition and amyloid-beta aggregation modulation .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar chloropyridine derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-Cl vs. 4-Cl analogs) on target binding using docking studies .

- Experimental Replication : Validate conflicting data under standardized conditions (e.g., pH, solvent, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Q. What computational strategies are recommended for predicting the reactivity of this compound in complex reactions?

Q. How does the regioselectivity of this compound derivatives influence their interaction with biological targets?

The 2-chloro and 3,5-diamine groups create distinct electronic environments. For example, the chlorine atom’s electron-withdrawing effect enhances the electrophilicity of adjacent positions, favoring hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase) .

Q. What are the stability considerations for this compound under varying pH and thermal conditions?

- Thermal Stability : Decomposition occurs above 200°C, with degradation products identified via TGA-DSC .

- pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media, forming pyridine-3,5-diamine and HCl .

Q. Which green chemistry approaches can optimize the synthesis of this compound?

Q. How do structural modifications of this compound impact its physicochemical and pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.